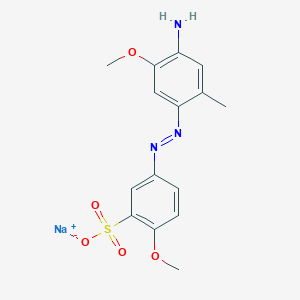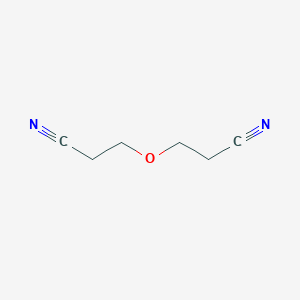![molecular formula C11H15NO2 B154293 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 10051-83-9](/img/structure/B154293.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(aminomethyl)phenyl]propanoate, also known as MAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid phenylalanine and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have therapeutic effects in various neurological disorders.
Biochemische Und Physiologische Effekte
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its therapeutic effects. Methyl 3-[3-(aminomethyl)phenyl]propanoate has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-[3-(aminomethyl)phenyl]propanoate in lab experiments is its relatively simple synthesis method. Methyl 3-[3-(aminomethyl)phenyl]propanoate is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-[3-(aminomethyl)phenyl]propanoate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate involves the reaction of 3-aminomethylphenylboronic acid with methyl 3-bromopropionate in the presence of a palladium catalyst. The reaction yields Methyl 3-[3-(aminomethyl)phenyl]propanoate as a white crystalline solid with a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a precursor for the synthesis of various pharmaceuticals. Methyl 3-[3-(aminomethyl)phenyl]propanoate has been used in the synthesis of drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.
Eigenschaften
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFASYFZFSTLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(aminomethyl)phenyl]propionate | |
CAS RN |
100511-83-9 |
Source


|
| Record name | Methyl 3-[3-(aminomethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


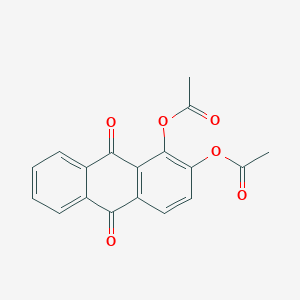
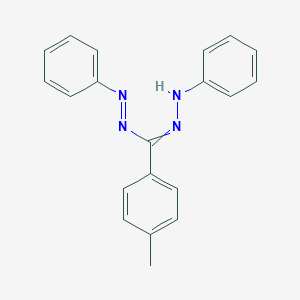
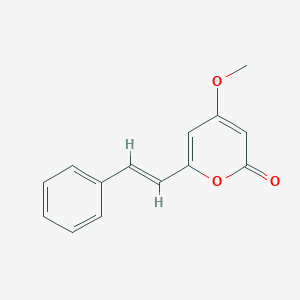





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
